2-(1-trityl-1H-imidazol-2-yl)ethanol
Description
Properties
Molecular Formula |
C24H22N2O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1-tritylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C24H22N2O/c27-19-16-23-25-17-18-26(23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,17-18,27H,16,19H2 |
InChI Key |
HQYKULWBRIEZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4CCO |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis of 1-Trityl-Imidazole Intermediate
The starting point is typically the synthesis of 1-trityl-imidazole , achieved by alkylation of imidazole with triphenylmethyl chloride (trityl chloride) in the presence of a base such as potassium carbonate or sodium methoxide. This step selectively protects the N1 nitrogen atom of imidazole, enabling regioselective functionalization at the 2-position later.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Alkylation | Imidazole + triphenylmethyl chloride, base (K2CO3 or NaOMe), solvent (e.g., acetonitrile or DMF), room temp to reflux | Selective N1 protection; base scavenges HCl formed |
Introduction of the 2-Ethanol Side Chain
The key functionalization involves attaching the 2-(ethanol) moiety to the imidazole ring. Two main approaches are documented:
Alkylation with 2-Bromoethanol or 2-Chloroethanol
- The 1-trityl-imidazole is treated with an alkyl halide such as 2-bromoethanol or 2-chloroethanol in the presence of a base (potassium carbonate or sodium hydride) in an aprotic solvent (e.g., DMF or acetonitrile).
- This reaction proceeds via nucleophilic substitution at the 2-position of the imidazole ring to install the ethanol side chain.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Alkylation | 1-Trityl-imidazole + 2-bromoethanol + K2CO3, DMF, 60-80°C, several hours | Yields 2-(1-trityl-1H-imidazol-2-yl)ethanol |
Alternative: Reduction of 2-(1-Trityl-imidazol-2-yl)acetaldehyde
- Synthesis of 2-(1-trityl-imidazol-2-yl)acetaldehyde by formylation of 1-trityl-imidazole at the 2-position.
- Subsequent reduction of the aldehyde group to the corresponding alcohol using sodium borohydride or catalytic hydrogenation.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Formylation | 1-Trityl-imidazole + formylating agent (e.g., POCl3/DMF) | Introduces aldehyde at 2-position |
| Reduction | Aldehyde + NaBH4 or Pd/C hydrogenation, ethanol solvent, room temp to reflux | Converts aldehyde to ethanol group |
Purification and Isolation
- After the reaction, the mixture is typically filtered to remove inorganic salts.
- Solvents such as ethanol or acetone are used to precipitate the product.
- Activated charcoal treatment may be employed to remove colored impurities.
- Final product isolation is achieved by filtration and drying under reduced pressure.
Representative Reaction Scheme
| Step | Reactants | Reaction Type | Product |
|---|---|---|---|
| 1 | Imidazole + triphenylmethyl chloride | N1-Alkylation | 1-Trityl-imidazole |
| 2 | 1-Trityl-imidazole + 2-bromoethanol | Nucleophilic substitution | This compound |
Alternatively,
| Step | Reactants | Reaction Type | Product |
|---|---|---|---|
| 1 | 1-Trityl-imidazole + formylating agent | Formylation | 2-(1-trityl-imidazol-2-yl)acetaldehyde |
| 2 | Aldehyde + NaBH4 or Pd/C + H2 | Reduction | This compound |
Research Discoveries and Optimization Insights
- The use of potassium carbonate as a base in alkylation steps provides good yields and minimizes side reactions.
- Protection of the imidazole nitrogen with the bulky trityl group enhances regioselectivity and prevents over-alkylation.
- Catalytic hydrogenation using palladium on carbon under mild pressure and temperature conditions effectively reduces aldehyde intermediates to alcohols without affecting the trityl group.
- Cooling the reaction mixture during precipitation improves product crystallinity and purity.
- Activated charcoal treatment is critical for removing triphenylmethanol byproducts formed during trityl protection steps.
Data Table Summarizing Preparation Conditions
| Parameter | Method 1: Alkylation with 2-Bromoethanol | Method 2: Formylation + Reduction |
|---|---|---|
| Starting material | 1-Trityl-imidazole | 1-Trityl-imidazole |
| Key reagent | 2-Bromoethanol | Formylating agent (e.g., POCl3/DMF) |
| Base | Potassium carbonate | Not applicable (formylation step) |
| Solvent | DMF or acetonitrile | DMF (formylation), ethanol (reduction) |
| Temperature | 60-80°C | Room temp to reflux (reduction) |
| Reaction time | Several hours | Few hours (each step) |
| Purification | Filtration, solvent precipitation, charcoal treatment | Filtration, solvent precipitation, charcoal treatment |
| Yield | Moderate to good (60-85%) | Moderate (50-75%) |
Chemical Reactions Analysis
Types of Reactions
2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Trityl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. The trityl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-(1-Trityl-1H-imidazol-4-yl)ethanol
- Structural difference : The imidazole nitrogen substitution shifts from position 2 to 3.
- Molecular formula : C24H22N2O (identical)
- Key properties: CAS No.: 127607-62-9 Synthesis: Similar trityl protection strategies but requires regioselective substitution at the 4-position of imidazole. Applications: Less commonly reported in catalysis or hemoglobin studies compared to the 2-yl analog.
Functional Group Variants
a) 3-(1-Trityl-1H-imidazol-2-yl)propanoic Acid
- Structural difference: Ethanol group replaced with propanoic acid (-CH2CH2COOH).
- Key properties: CAS No.: 675602-85-4 Molecular weight: 382.46 g/mol Applications: Used in peptide coupling and as a building block for bioactive molecules.
b) (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol
- Structural difference : Benzene-fused imidazole (benzimidazole) with an allyl substituent.
- Key properties: Synthesis: Prepared via nucleophilic substitution of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene . Crystallography: Exhibits intermolecular O—H···N and O—H···O hydrogen bonding, forming layered structures .
Data Tables
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 2-(1-Trityl-1H-imidazol-2-yl)ethanol | Not provided | C24H22N2O | 354.45 | Not reported |
| 2-(1-Trityl-1H-imidazol-4-yl)ethanol | 127607-62-9 | C24H22N2O | 354.45 | Not reported |
| 3-(1-Trityl-1H-imidazol-2-yl)propanoic acid | 675602-85-4 | C25H24N2O3 | 382.46 | Not reported |
| (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol | Not provided | C12H14N2O | 202.26 | 293 K (crystal) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
